molecular formula C15H13N3O B11800828 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine

3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B11800828
M. Wt: 251.28 g/mol
InChI Key: SWAIHUPWCWYHBM-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a phenoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl ketones, while reduction can produce phenoxyphenyl alcohols. Substitution reactions can introduce various functional groups into the phenoxy ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine include:

  • 3-Phenoxybenzaldehyde
  • 3-Phenoxyphenylacetonitrile
  • Fenoprofen

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-(3-phenoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C15H13N3O/c16-14-10-17-18-15(14)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,16H2,(H,17,18)

InChI Key

SWAIHUPWCWYHBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C=NN3)N

Origin of Product

United States

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